(2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone: is a synthetic organic compound that features a unique combination of an oxazole ring and a piperidine ring The presence of a trifluoromethyl group on the piperidine ring adds to its chemical stability and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino alcohol and a carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the oxazole ring.
Reduction: Reduction reactions may target the oxazole ring or the piperidine ring, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxazole and piperidine rings, along with the trifluoromethyl group, contribute to its binding affinity and selectivity. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2-Methyloxazol-4-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2-Methyloxazol-4-yl)(4-chloropiperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(2-Methyloxazol-4-yl)(4-phenylpiperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics distinguish it from other similar compounds and make it a valuable molecule for research and development.
Properties
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-7-15-9(6-18-7)10(17)16-4-2-8(3-5-16)11(12,13)14/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCEZGIIPPCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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